ethyl hydrogen [2-(butylamino)ethyl]phosphonate
Description
“Ethyl hydrogen [2-(butylamino)ethyl]phosphonate” is a type of phosphonate, which is an organophosphorus compound containing C−PO(OR)2 groups . The molecular formula of this compound is C8H20NO3P .
Synthesis Analysis
Phosphonic acids and their derivatives, such as “this compound”, can be synthesized from phosphorous acid (H3PO3), which has a reactive P−H bond . The Kabachnik–Fields reaction or Pudovik reaction can be used to alkylate phosphonic acid to give aminophosphonate . Another method involves the Michael addition, where phosphonic acid can be alkylated with acrylic acid derivatives .Molecular Structure Analysis
Phosphonates, including “this compound”, feature tetrahedral phosphorus centers . They are structurally closely related to phosphorous acid .Chemical Reactions Analysis
Phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions .Physical And Chemical Properties Analysis
The average mass of “this compound” is 209.223 Da, and its monoisotopic mass is 209.118073 Da .Future Directions
Phosphinic and phosphonic acids, including “ethyl hydrogen [2-(butylamino)ethyl]phosphonate”, have great importance due to their biological activity . They are known as antibacterial agents , and some phosphonates have been shown to be effective against Hepatitis C and Influenza A virus . Therefore, the future research directions could include exploring their potential applications in medicine and other fields.
Properties
IUPAC Name |
2-(butylamino)ethyl-ethoxyphosphinic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO3P/c1-3-5-6-9-7-8-13(10,11)12-4-2/h9H,3-8H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVUOJPFHQFLIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCP(=O)(O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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